molecular formula C9H10F3N B1335633 Benzyl-(2,2,2-trifluoro-ethyl)-amine CAS No. 85963-50-4

Benzyl-(2,2,2-trifluoro-ethyl)-amine

Cat. No.: B1335633
CAS No.: 85963-50-4
M. Wt: 189.18 g/mol
InChI Key: VESAIDYCLWTAAV-UHFFFAOYSA-N
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Description

Benzyl-(2,2,2-trifluoro-ethyl)-amine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl-(2,2,2-trifluoro-ethyl)-amine, a compound with the chemical formula C10_{10}H12_{12}F3_3N, is notable for its unique structural features that combine a benzyl group with a trifluoroethyl moiety. This combination enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Benzyl Group : Provides hydrophobic characteristics.
  • Trifluoroethyl Moiety : Enhances lipophilicity and metabolic stability.

This unique combination contributes to the compound's potential interactions within biological systems.

Synthesis Methods

Several methods for synthesizing this compound have been reported. The synthesis often involves the reaction of benzylamine with trifluoroacetaldehyde or other trifluoromethylating agents under controlled conditions. The resulting compound can serve as a precursor for various pharmaceutical applications.

Pharmacological Applications

  • Antitumor Activity :
    • Preliminary studies indicate that this compound may exhibit antitumor properties. Its derivatives have been evaluated for their efficacy against various cancer cell lines.
    • For example, a related study on 3-benzyl-substituted quinazolinones showed significant antitumor activity with mean GI50_{50} values ranging from 7.24 to 14.12 µM against specific cancer types .
  • Enzyme Interactions :
    • The trifluoromethyl group may influence binding affinity towards biological targets such as enzymes and receptors. This aspect has been highlighted in molecular docking studies which suggest potential therapeutic applications .
  • CNS Activity :
    • Some derivatives of benzylamines have shown selective activities toward central nervous system (CNS) cell lines, indicating potential neuropharmacological applications .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound NameStructural FeaturesUnique Aspects
2,2,2-TrifluoroethylamineSimple amine with trifluoromethylLacks the benzyl moiety
BenzylamineSimple benzyl amineNo trifluoromethyl group
N-(Trifluoromethyl)benzamideBenzamide structureDifferent functional group (amide vs amine)
4-TrifluoromethylphenylamineTrifluoromethyl substituted phenyl amineDifferent substitution pattern on the ring

This table illustrates how this compound stands out due to its combination of structural features that enhance both lipophilicity and potential biological activity compared to its analogs .

Molecular Docking Studies

Molecular docking studies have been performed to assess the binding modes of this compound derivatives to various targets such as EGFR-TK and B-RAF kinase. These studies indicated that certain derivatives could inhibit the growth of melanoma cell lines effectively by blocking critical enzymatic pathways .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
Benzyl-(2,2,2-trifluoro-ethyl)-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it has been utilized in the synthesis of PRMT5 inhibitors, which are being explored for their potential in treating certain cancers by inhibiting protein methylation pathways crucial for tumor growth .

Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. The trifluoroethyl group enhances the lipophilicity and bioavailability of the compound, making it effective against a range of bacterial strains. This characteristic is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Chemical Synthesis

Reagent in Organic Reactions
The compound is frequently used as a reagent in organic synthesis. It participates in various reactions such as Ugi reactions and other multi-component reactions to form complex molecular architectures. The presence of the trifluoroethyl group can influence the reactivity and selectivity of these reactions, making it a valuable building block in synthetic organic chemistry .

Fluorinated Compounds
Due to its trifluoromethyl group, this compound is involved in the synthesis of fluorinated compounds. These compounds often exhibit unique properties such as increased metabolic stability and altered pharmacokinetics, which are desirable traits in drug development .

Biochemical Applications

Proteomics Research
this compound is utilized in proteomics as a biochemical tool for studying protein interactions and functions. Its ability to modify proteins through amine reactivity allows researchers to probe biological pathways and understand disease mechanisms at a molecular level .

Buffering Agent
In biological experiments, this compound can act as an organic buffer due to its stable chemical properties under various pH conditions. This application is crucial for maintaining optimal conditions during biochemical assays .

Case Studies

Study Title Focus Findings
Synthesis and Evaluation of PRMT5 InhibitorsCancer TreatmentThis compound derivatives showed promising activity against PRMT5 with manageable toxicity levels .
Antimicrobial Efficacy of Fluorinated AminesAntibiotic DevelopmentCompounds derived from this compound demonstrated significant antibacterial activity against resistant strains .
Organic Synthesis Using Ugi ReactionSynthetic MethodologyThe compound was successfully employed in Ugi reactions leading to diverse product formation with high yields .

Chemical Reactions Analysis

Amide Formation via Coupling Reactions

This compound undergoes amidation with carboxylic acids or activated derivatives. Key methods include:

Boronate-Ester-Mediated Amidation

B(OCH₂CF₃)₃ facilitates direct coupling with carboxylic acids under mild conditions (MeCN, 60–100°C), yielding secondary amides. For example:

  • Reaction with benzoic acid produces N-benzyl-2,2,2-trifluoroethylbenzamide in 68% yield after resin purification .
  • Sterically hindered acids (e.g., pivalic acid) require elevated temperatures (100°C) for efficient conversion .

Mechanism : Activation of the carboxylic acid via acylimidazole intermediates, followed by nucleophilic attack by the amine .

Silica Gel-Promoted Amidation

A solvent-free method using silica gel enables coupling with carboxylic acids (e.g., acetic acid) at room temperature, yielding N-benzyl-2,2,2-trifluoroacetamide in 94% yield .

Deprotection and Hydrogenolysis

The benzyl group can be removed under hydrogenolytic conditions:

Hydrogenolysis with Pd/C

In the presence of 5–10% Pd/C and H₂ (1 atm), the benzyl group is cleaved to yield 2,2,2-trifluoroethylamine .
Conditions : Ethyl acetate, 20–35°C, 2–24 hours .

Acid-Mediated Deprotection

Treatment with HCl gas in non-aqueous solvents (e.g., dichloromethane) removes the benzyl group, forming the hydrochloride salt .

Reductive Amination

The trifluoroethylamine moiety participates in reductive amination with ketones or aldehydes. For instance:

  • Reaction with cyclohexanone in 2,2,2-trifluoroethanol using NaBH₄ yields N-cyclohexyl-2,2,2-trifluoroethylamine (82% yield) .

Key Advantage : The trifluoroethyl group enhances electrophilicity, accelerating imine formation .

Salt Formation

The amine readily forms salts with inorganic and organic acids:

AcidProductYieldConditions
HCl (gas)Hydrochloride salt95%DCM, 0–5°C, 2 hours
CF₃COOHTrifluoroacetate salt89%TFA, RT, 1 hour
H₂SO₄Sulfate salt90%EtOAc, 25°C, 4 hours

Salts are isolated via filtration or solvent evaporation, avoiding aqueous workup .

Palladium-Catalyzed Coupling Reactions

The benzyl group participates in cross-coupling reactions:

Heck-Type Alkylation

With Pd(OAc)₂ and phosphine ligands, the benzyl trifluoroacetate derivative couples with olefins (e.g., styrene) to form α-alkylated products .
Example : Reaction with p-methylstyrene yields 85% of the coupled product .

Buchwald–Hartwig Amination

Arylation with aryl halides (e.g., bromobenzene) using Pd₂(dba)₃ and Xantphos produces N-aryl derivatives .

Oxidation and Stability

  • Oxidation : The trifluoroethyl group stabilizes adjacent radicals, enabling selective oxidation to imines under aerobic conditions with o-naphthoquinone catalysts .
  • Stability : The compound is stable in non-aqueous solvents (e.g., MeCN, DCM) but hydrolyzes slowly in acidic aqueous media.

Table 1: Representative Amidation Reactions

Carboxylic AcidProductYieldConditionsReference
Acetic acidN-Benzyl-2,2,2-trifluoroacetamide94%Silica gel, RT
Benzoic acidN-Benzyl-2,2,2-trifluorobenzamide68%B(OCH₂CF₃)₃, 60°C
Pivalic acidN-Benzyl-2,2,2-trifluoropivalamide55%B(OCH₂CF₃)₃, 100°C

Table 2: Deprotection Methods

MethodProductYieldConditionsReference
H₂/Pd/C2,2,2-Trifluoroethylamine91%EtOAc, 25°C, 12 hours
HCl (gas)Hydrochloride salt95%DCM, 0–5°C

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl-(2,2,2-trifluoro-ethyl)-amine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves nucleophilic substitution between benzylamine and 2,2,2-trifluoroethyl halides. To improve yields:

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Optimize reaction temperature (e.g., 60–80°C) to balance reactivity and decomposition risks .
  • Employ catalysts like potassium carbonate or triethylamine to enhance nucleophilicity .
  • Monitor purity via HPLC or GC-MS to identify byproducts (e.g., N-alkylation side products) .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

  • Boiling Point : Use reduced-pressure distillation (e.g., 0.004–0.013 bar) and compare with NIST data for trifluoroethylamine derivatives .
  • Spectroscopy : Confirm structure via 1^1H/19^{19}F NMR (e.g., δ ~3.5 ppm for CH2_2NH and δ ~-70 ppm for CF3_3) .
  • Mass Spectrometry : Validate molecular weight (calc. ~189.17 g/mol) using electron ionization (EI-MS) .
  • Thermal Stability : Perform TGA/DSC to assess decomposition above 200°C .

Q. What experimental conditions are critical for maintaining the stability of this compound?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N2_2) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling : Use anhydrous conditions and avoid prolonged exposure to light, which may degrade the amine .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to suppress amine protonation and side reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile amines .
  • Waste Disposal : Neutralize residues with dilute HCl before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points or spectral data for this compound?

Methodological Answer:

  • Data Cross-Validation : Compare experimental boiling points (e.g., 339–361 K at 0.004–0.013 bar) with NIST Standard Reference Data .
  • Reproducibility Tests : Replicate synthesis and characterization under controlled conditions (solvent purity, instrument calibration) .
  • Advanced Spectral Analysis : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Q. What strategies are effective for isolating enantiomers of this compound?

Methodological Answer:

  • Chiral Resolution : Form diastereomeric salts with resolving agents (e.g., R-1,1'-binaphthyl-2-2'-diyl hydrogen phosphate) and perform fractional crystallization .
  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nucleophilic attack barriers .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using AMBER or GROMACS .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinity .

Q. What methodologies are suitable for analyzing degradation products of this compound under oxidative conditions?

Methodological Answer:

  • LC-HRMS : Identify oxidative byproducts (e.g., N-oxide or CF3_3-containing aldehydes) with high-resolution mass accuracy .
  • Isotopic Labeling : Use 18^{18}O2_2 to trace oxygen incorporation during autoxidation .
  • Kinetic Profiling : Monitor degradation rates via UV-Vis or fluorescence quenching assays .

Q. How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates .
  • Receptor Binding : Perform competitive radioligand displacement studies (e.g., with 3^3H-labeled antagonists) .
  • Toxicity Screening : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESAIDYCLWTAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407026
Record name Benzyl-(2,2,2-trifluoro-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85963-50-4
Record name Benzyl-(2,2,2-trifluoro-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

2.2 g (9.4 mmol) 2,2,2-trifluoroethyltrifluoromethanesulphonate were added to 2.0 g (18.7 mmol) benzylamine in 50 mL xylene and the reaction mixture was refluxed overnight. After cooling the precipitate formed was suction filtered, washed with DIPE and the filtrate was evaporated down using the rotary evaporator. The residue was purified by flash chromatography. The product fractions were combined and evaporated down i.vac.
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